molecular formula C26H38O3 B14368699 2-Oxo-2-phenylethyl octadec-8-ynoate CAS No. 90124-01-9

2-Oxo-2-phenylethyl octadec-8-ynoate

Cat. No.: B14368699
CAS No.: 90124-01-9
M. Wt: 398.6 g/mol
InChI Key: IHTZFJPKSSSNKB-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl octadec-8-ynoate is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-8-ynoate typically involves the esterification of 2-oxo-2-phenylethanol with octadec-8-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-8-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-8-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-8-ynoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 2-Oxo-2-phenylethyl phenylacetate
  • 2-Octadecenoic acid, 2-oxo-2-phenylethyl ester

Uniqueness

2-Oxo-2-phenylethyl octadec-8-ynoate is unique due to its combination of an aromatic ring and a long aliphatic chain with a triple bond. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

90124-01-9

Molecular Formula

C26H38O3

Molecular Weight

398.6 g/mol

IUPAC Name

phenacyl octadec-8-ynoate

InChI

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-9,12-15,19,22-23H2,1H3

InChI Key

IHTZFJPKSSSNKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC#CCCCCCCC(=O)OCC(=O)C1=CC=CC=C1

Origin of Product

United States

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